Chloromethyl(methyl)dimethoxysilane
Description
Chloromethyl(methyl)dimethoxysilane is an organosilane with the chemical formula C₄H₁₁ClO₂Si. It possesses a central silicon atom bonded to a chloromethyl group (–CH₂Cl), a methyl group (–CH₃), and two methoxy (B1213986) groups (–OCH₃). This combination of functional groups imparts a dual reactivity to the molecule, making it a valuable tool for chemical synthesis and materials science.
| Property | Value |
| Molecular Formula | C₄H₁₁ClO₂Si |
| Molar Mass | 154.67 g/mol |
| Boiling Point | 140-143 °C |
| Density | 1.064 g/mL at 25 °C |
| CAS Number | 2212-11-5 |
| IUPAC Name | (chloromethyl)dimethoxy(methyl)silane |
| A table summarizing the key properties of this compound. Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.govgoogle.com |
Within the broader field of organosilicon chemistry, this compound is significant due to its role as a bifunctional monomer. The presence of the chloromethyl group allows for a variety of nucleophilic substitution reactions, enabling the covalent attachment of this silane (B1218182) to organic molecules. Simultaneously, the methoxy groups are susceptible to hydrolysis, leading to the formation of silanol (B1196071) (Si-OH) groups. These silanols can then undergo condensation reactions to form stable siloxane bonds (Si-O-Si), which are the backbone of silicone polymers.
This dual reactivity is fundamental to its use in creating cross-linked silicone networks. For instance, it can be employed as a crosslinker in silicone polymers, which has been shown to enhance thermal stability and improve adhesion to substrates like glass and metals.
The unique structure of this compound makes it a key intermediate in a multitude of advanced synthetic strategies. Its utility extends to the synthesis of other specialized organosilicon compounds, which are crucial for producing a range of functionalized silanes.
Recent research has highlighted its application in the selective N-methylation of pyrazoles. acs.org In this context, it acts as a masked methylating agent, where the steric bulk of the silane directs the methylation to a specific nitrogen atom, a persistent challenge in synthetic chemistry. acs.org Another innovative application involves its use in the synthesis of polyethylene-based miktoarm star and H-type block copolymers. kaust.edu.sa In this process, a hydroxyl-terminated polyethylene (B3416737) is reacted with this compound, followed by the hydrolysis of the methoxy groups to create macroinitiators for ring-opening polymerization. kaust.edu.sa
A patented method for synthesizing this compound itself involves the reaction of chloromethylmethyldichlorosilane with trimethyl orthoformate and methanol (B129727). google.com This process is noted for its mild reaction conditions and high yields, producing methyl chloride and methyl formate (B1220265) as byproducts. google.com
The applications of this compound span a wide array of research and technological fields, demonstrating its versatility and importance.
Materials Science : It is widely used as a surface modifier for coatings, adhesives, and sealants to enhance adhesion and wetting properties. Its incorporation into polymer matrices has been shown to significantly improve adhesion to metal substrates. Furthermore, it is utilized in the preparation of silica (B1680970) gels and composite materials, allowing for the creation of materials with tailored pore sizes for adsorption processes.
Nanotechnology : In the realm of nanotechnology, this compound is used to functionalize mesoporous silica nanoparticles. This modification is a critical step in designing advanced drug delivery systems.
Green Chemistry : Demonstrating its relevance in sustainable chemical processes, this compound has been shown to participate in carbon dioxide reduction reactions when combined with disilanes.
Biomedical Applications : The compound's ability to act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules like DNA, has led to investigations into its antimicrobial and anticancer properties. Its capacity to interact with amino groups in proteins also makes it a useful tool for studying protein-protein interactions and enzyme activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClO2Si/c1-6-8(3,4-5)7-2/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZMFKUGAPMMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335653 | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-11-5 | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.878 | |
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Synthetic Methodologies and Reaction Pathways for Chloromethyl Methyl Dimethoxysilane
Industrial-Scale Preparation Techniques
Industrial production focuses on efficiency, yield, and the economics of scale. The primary route involves the synthesis of methylchlorosilane precursors, which are then converted to the desired dimethoxy derivative.
The cornerstone of industrial organosilicon chemistry is the Müller-Rochow process, also known as the direct process. wikipedia.orgresearchgate.net This method is the most common technology for preparing organosilicon compounds on a large scale. wikipedia.org It was independently developed by Eugene G. Rochow and Richard Müller in the 1940s. wikipedia.org The process involves the reaction of elemental silicon with an alkyl halide, most effectively chloromethane (B1201357) (CH₃Cl), in the presence of a copper catalyst. wikipedia.orguni-wuppertal.de
The reaction is typically carried out in a fluidized bed reactor at temperatures between 250 and 300 °C and pressures of 1 to 5 bar. wikipedia.orguni-wuppertal.de For the process to be economical, the silicon must have a purity of at least 97% and a particle size ranging from 45 to 250 µm. uni-wuppertal.de The copper catalyst's exact mechanism is not fully understood, but it is believed to proceed through an intermediate state involving a silicon-copper alloy. uni-wuppertal.de The process is sensitive to impurities; for instance, traces of lead can inhibit the reaction, while metals like zinc and antimony can be added in small quantities as promoters to enhance activity and selectivity. uni-wuppertal.de
The Müller-Rochow synthesis does not directly produce chloromethyl(methyl)dimethoxysilane but rather a mixture of methylchlorosilanes. wikipedia.orguni-wuppertal.de The primary product is dimethyldichlorosilane (Me₂SiCl₂), which can constitute 70-90% of the raw silane (B1218182) mixture. wikipedia.orgntnu.no Other significant products include methyltrichlorosilane (B1216827) (MeSiCl₃), trimethylchlorosilane (Me₃SiCl), and various other methyl- and hydrido-chlorosilanes. wikipedia.org This raw mixture is then separated by fractional distillation in a series of columns to isolate the desired precursors. wikipedia.orguni-wuppertal.de
Table 1: Typical Product Composition of the Müller-Rochow Process
| Compound | Formula | Typical Yield | Boiling Point (°C) |
|---|---|---|---|
| Dimethyldichlorosilane | Me₂SiCl₂ | 70–90% | 70 |
| Methyltrichlorosilane | MeSiCl₃ | 5–15% | 66 |
| Trimethylchlorosilane | Me₃SiCl | 2–4% | 57 |
| Dichloromethylsilane | MeHSiCl₂ | 1–4% | 41 |
| Chlorodimethylsilane | Me₂HSiCl | 0.1–0.5% | 35 |
Data sourced from multiple references. wikipedia.org
A subsequent methoxylation step is required to convert a suitable precursor, such as chloromethylmethyldichlorosilane, into the target compound. A patented method describes reacting chloromethylmethyldichlorosilane with trimethyl orthoformate in the presence of methanol (B129727). google.com This reaction is conducted at temperatures between 40 and 90 °C, with an addition time of 0.5 to 4 hours. google.com The final product, this compound, is then purified by atmospheric distillation, achieving high yields and purity suitable for industrial production. google.com
Table 2: Examples of this compound Synthesis via Methoxylation
| Molar Ratio (Precursor:Orthoformate:Methanol) | Temperature (°C) | Addition Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 : 2 : 0.5 | 50 | 1 | 98 | 100 |
| 1 : 2.1 | 40 | 4 | 97 | 99 |
| 1 : 1.9 | 60 | 2 | 99 | 100 |
Data sourced from patent CN101456878A. google.com
The cleavage of silicon-silicon (Si-Si) bonds in disilanes represents another potential, though less direct, pathway in organosilane synthesis. While specific examples detailing the cleavage of a chloromethyl-disilane with a hydrogen halide to directly yield this compound are not prominent in the surveyed literature, the fundamental chemistry of Si-Si bond scission is well-documented.
The cleavage of Si-Si bonds is often a challenging task due to their stability. nih.gov However, transition metal complexes, particularly those involving palladium or rhodium, have been developed to catalyze the silylation of arenes with hydrodisilanes, a process that must navigate the potential for Si-Si bond cleavage. nih.gov In some contexts, this susceptibility to cleavage can be exploited. Photoinduced electron transfer has also been explored as a mechanism for Si-Si bond fragmentation, proposing a pathway known as Dissociative Return Electron Transfer (DRET). acs.org This method involves the oxidation of the disilane (B73854), which weakens the Si-Si bond and leads to cleavage. acs.org Research has also shown that molybdenum complexes can cleave Si-H and Si-C bonds, and in some cases form disilane complexes, indicating the intricate role of metals in mediating silicon bond transformations. acs.org
Given the lack of specific literature on the hydrogen halide cleavage of chloromethyl-disilanes for this particular product, optimization data is not available. In general, for transition metal-catalyzed reactions, optimization would involve screening different catalysts and ligands, adjusting temperature, and varying reactant concentrations to maximize the selective cleavage of the Si-Si bond while minimizing side reactions. For photochemical methods, optimization would focus on the choice of sensitizer, solvent, and wavelength of light to ensure efficient energy transfer and bond dissociation. acs.org
Laboratory and Specialized Synthetic Approaches
For laboratory-scale and specialized syntheses, different methodologies are employed, often prioritizing versatility and precision over the economic constraints of industrial production.
Nucleophilic substitution at a silicon center is a fundamental reaction in organosilicon chemistry. The reaction of chlorosilanes with highly reactive organometallic reagents, such as those derived from organolithium compounds, is a common method for forming silicon-carbon bonds. orgsyn.org This approach is generally effective and proceeds smoothly. orgsyn.org
In a typical procedure, an organolithium reagent, which can be generated in situ, attacks the electrophilic silicon atom of a chlorosilane, displacing a chloride ion to form a new Si-C bond. nih.govorgsyn.org This method offers a powerful tool for constructing tetraorganosilanes. orgsyn.org However, the high reactivity of organolithium reagents can sometimes limit the functional group compatibility of the reaction. orgsyn.org While a direct synthesis of this compound using this method is not explicitly detailed, the synthesis of structurally similar compounds like (chloromethyl)dimethylphenylsilane (B155712) from chloro(chloromethyl)dimethylsilane (B161097) and a Grignard reagent (which has similar reactivity to organolithium reagents) demonstrates the viability of this pathway for creating Si-C bonds in chloromethyl-containing silanes. orgsyn.org
An in-depth analysis of the synthetic pathways leading to this compound reveals a variety of chemical strategies. These methods leverage selective halogenation, methylation, hydrolysis, and alkoxylation reactions to construct the target molecule. This article explores these synthetic methodologies, focusing on the underlying reaction mechanisms and process parameters.
2 Selective Halogenation and Methylation Strategies for Functionalized Silanes
The synthesis of functionalized silanes such as this compound often involves carefully controlled chlorination and methylation steps. These processes are designed to introduce specific functional groups onto the silicon atom or its organic substituents, paving the way for the final product.
1 Radical-Initiated Chlorination of Alkylsilanes
Radical-initiated chlorination is a key method for producing chloromethyl-substituted silanes from their corresponding alkylsilane precursors. niscair.res.in This process typically involves the reaction of a chloro(methyl)silane (B1585515) with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a radical initiator. niscair.res.in
The reaction is initiated by the thermal decomposition of a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), which generates free radicals. These radicals then abstract a hydrogen atom from a methyl group on the silane, creating a silylmethyl radical. This radical subsequently reacts with the chlorinating agent to form the chloromethylsilane and a new radical, propagating the chain reaction.
Research has shown that chloro(chloromethyl)dimethylsilane can be effectively synthesized by the chlorination of chlorotrimethylsilane (B32843) with sulfuryl chloride. niscair.res.in The reaction is typically carried out at reflux temperature, with the initiator being added portion-wise over several hours. niscair.res.in While effective, the process requires careful control of reaction time. Prolonged heating can lead to further chlorination of the newly formed chloromethyl group, resulting in the formation of byproducts like dichloromethyl(methyl)dichlorosilane. niscair.res.in For instance, after 6 hours of reaction, the conversion to the desired product was approximately 47%, but extended heating led to the formation of the dichlorinated byproduct. niscair.res.in
| Precursor | Reagents | Initiator | Reaction Time | Product | Yield | Reference |
| Chlorotrimethylsilane | Sulfuryl Chloride | Benzoyl Peroxide | 12 hours (reflux) | Chloro(chloromethyl)dimethylsilane | 43% | niscair.res.in |
This table summarizes the reaction conditions for the synthesis of a chloromethylsilane via radical-initiated chlorination.
2 Diazomethane-Mediated Methylation under Phase Transfer Catalysis
Diazomethane (B1218177) (CH₂N₂) serves as a potent methylating agent in the synthesis of functionalized organosilanes. niscair.res.in Its use under phase-transfer catalysis (PTC) conditions provides a pathway for the methylation of chlorosilanes. niscair.res.in Phase-transfer catalysts, such as crown ethers like 18-crown-6, facilitate the transfer of reactants between immiscible phases (e.g., an organic phase and an aqueous or solid phase), enabling the reaction to proceed. niscair.res.in
In this context, the methylation of a polychlorosilane with diazomethane can introduce methyl groups to the silicon center. For example, trichloro(chloromethyl)silane can be obtained by the methylation of tetrachlorosilane. niscair.res.in Subsequently, a further methylation step using diazomethane can convert trichloro(chloromethyl)silane into dichloro(chloromethyl)methylsilane. niscair.res.in After the addition of the diazomethane solution is complete, the reaction mixture is typically refluxed for a couple of hours to ensure the reaction goes to completion, followed by distillation to isolate the product. niscair.res.in This method has been reported to produce chloro(chloromethyl)dimethylsilane with a yield of 57.3%. niscair.res.in
While effective, the high reactivity, instability, and explosive nature of diazomethane necessitate careful handling and specialized laboratory procedures. niscair.res.innih.gov
3 Hydrolysis-Based Routes to Functional Silanes and Derivatives
Hydrolysis is a fundamental reaction in silicon chemistry that can be used to convert chlorosilanes or alkoxysilanes into silanols and subsequently into siloxanes. Chloromethyl-substituted silanes are not resistant to water and readily undergo hydrolysis. uni-wuppertal.de The reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of a leaving group (e.g., chloride or an alkoxy group) and the formation of a silanol (B1196071) (Si-OH). uni-wuppertal.desilane-chemical.com
For instance, when chlorosilanes like dichlorodimethylsilane (B41323) are exposed to water, a vigorous reaction occurs, producing hydrogen chloride gas and the corresponding silanol. uni-wuppertal.de These silanols are often unstable and readily undergo condensation, a process where two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water. uni-wuppertal.de
Monofunctional Silanes: The hydrolysis of a monofunctional silane like chlorotrimethylsilane yields trimethylsilanol, which then condenses to form the stable hexamethyldisiloxane. uni-wuppertal.de
Difunctional Silanes: The hydrolysis of a difunctional silane, such as dichlorodimethylsilane, produces dimethylsilanediol. This intermediate then condenses to form linear or cyclic polysiloxanes. uni-wuppertal.de
Trifunctional Silanes: The hydrolysis of a trifunctional silane like trichloromethylsilane is a rapid process that results in the formation of a solid, cross-linked silicone resin. uni-wuppertal.de
Similarly, the methoxy (B1213986) groups in this compound are susceptible to hydrolysis upon contact with water, which would yield silanols and release methanol. silane-chemical.com This reactivity is a crucial aspect in the application of such compounds, as the in-situ generation of silanols is often the first step in forming silicone-based polymers and coatings. silane-chemical.com
Cleavage Reactions of Chloromethyl-Disilanes with Hydrogen Halides
4 Transesterification and Alkoxylation Reactions in Synthesis
Alkoxylation is a primary route for the synthesis of alkoxysilanes, including this compound. This reaction involves the conversion of a chlorosilane into an alkoxysilane by reacting it with an alcohol or an orthoformate. google.comscispace.com
A particularly efficient method for preparing this compound involves the reaction of chloromethylmethyldichlorosilane with trimethyl orthoformate in the presence of methanol. google.com This process represents a direct alkoxylation of the Si-Cl bonds to Si-OCH₃ bonds. The reaction is typically carried out by adding the dichlorosilane (B8785471) to a mixture of trimethyl orthoformate and methanol at a controlled temperature, ranging from 40 to 90 °C. google.com The reaction is advantageous due to its mild conditions, short duration (0.5 to 4 hours), and high yields, making it suitable for large-scale industrial production. google.com The final product is isolated by atmospheric distillation. google.com
| Precursor | Reagents | Temperature | Addition Time | Product | Yield | Purity (GC) | Reference |
| Chloromethylmethyldichlorosilane | Trimethyl orthoformate, Methanol | 40 °C | 4 hours | This compound | 97% | 99% | google.com |
| Chloromethylmethyldichlorosilane | Trimethyl orthoformate, Methanol | 50 °C | 1 hour | This compound | 98% | 100% | google.com |
| Chloromethylmethyldichlorosilane | Trimethyl orthoformate, Methanol | 60 °C | 2 hours | This compound | 99% | 100% | google.com |
This table details exemplary reaction conditions for the synthesis of this compound via alkoxylation, as described in patent literature.
Transesterification, the exchange of an alkoxy group from an ester with another alcohol, is also a relevant reaction in organosilicon chemistry. While not a direct synthesis route for the title compound from a non-alkoxy precursor, it can be used to modify the alkoxy groups on a pre-existing alkoxysilane.
Chemical Reactivity and Mechanistic Investigations of Chloromethyl Methyl Dimethoxysilane
Fundamental Transformations of the Si-Cl and Si-OCH₃ Bonds
The dual reactivity of Chloromethyl(methyl)dimethoxysilane is central to its application. The methoxy (B1213986) groups attached to the silicon atom are susceptible to hydrolysis and alcoholysis, while the chloromethyl group's C-Cl bond can undergo substitutions and coupling reactions.
Hydrolysis Reactions and Silanol (B1196071)/Siloxane Formation Kinetics
The silicon-methoxy bonds of this compound are susceptible to hydrolysis in the presence of water. This reaction proceeds, often slowly, to replace the methoxy groups with hydroxyl groups, forming reactive silanols—in this case, chloromethyl(methyl)silanediol. nist.govrussoindustrial.rusigmaaldrich.com This process is foundational to the formation of silicone polymers.
The hydrolysis of related chlorosilanes and alkoxysilanes has been observed to be a stepwise process. sigmaaldrich.comuni-wuppertal.de The initially formed silanols are generally unstable and readily undergo condensation reactions with each other. uni-wuppertal.de In these condensation steps, a molecule of water is eliminated between two silanol groups to form a stable siloxane (Si-O-Si) bond. This process continues, leading to the formation of oligomeric or polymeric siloxane networks. russoindustrial.ruuni-wuppertal.de The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts. While specific kinetic data for this compound is not extensively detailed in the literature, the hydrolysis rate of analogous di-alkoxy silanes is known to be affected by steric hindrance; for example, the diethoxy variant hydrolyzes more slowly than the dimethoxy compound.
Alcoholysis Reactions Leading to Alkoxysilanes
Alcoholysis is a key reaction for modifying or synthesizing alkoxysilanes. A prominent example involving a precursor to the title compound is the methanolysis of chloromethylmethyldichlorosilane to produce this compound itself. In this reaction, the silicon-chlorine bonds of the starting material react with methanol (B129727) to form the more stable silicon-methoxy bonds.
This synthesis is often performed using trimethyl orthoformate and a catalytic amount of methanol. The reaction proceeds under mild conditions and gives high yields of the desired product.
| Parameter | Value | Reference |
| Starting Material | Chloromethylmethyldichlorosilane | masterorganicchemistry.com |
| Reagents | Trimethyl orthoformate, Methanol | masterorganicchemistry.com |
| Temperature | 40–90 °C | masterorganicchemistry.com |
| Reaction Time | 0.5–4 hours | masterorganicchemistry.com |
| Typical Yield | 97–99% | masterorganicchemistry.com |
Reduction Reactions and their Applications in Synthesis
The chloromethyl group of the molecule can be reduced to a methyl group. This transformation is typically achieved using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing alkyl halides to the corresponding alkanes. masterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the carbon atom of the chloromethyl group, displacing the chloride ion.
This dehalogenation converts this compound into trimethyldimethoxysilane, a different functional silane (B1218182). nist.gov This reduction is a useful synthetic tool for removing the chloro functionality when it is no longer needed after serving its purpose in an intermediate step. While organosilanes themselves can act as reducing agents in the presence of acid or metal catalysts, the direct reduction of the C-Cl bond is most effectively accomplished with potent metal hydrides. msu.edugelest.commdma.ch
Nucleophilic Substitution Reactions at the Silicon Center
Nucleophilic substitution can occur at two primary sites in this compound: the silicon atom and the carbon of the chloromethyl group.
Substitution at the silicon center involves the displacement of the methoxy groups. As discussed, hydrolysis (with water) and alcoholysis (with an alcohol) are the most common examples of this reactivity. These reactions proceed via nucleophilic attack on the electrophilic silicon atom.
The chloromethyl group (–CH₂Cl) is also highly susceptible to nucleophilic attack, specifically via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org In this concerted, one-step process, a nucleophile attacks the carbon atom at the same time the chloride leaving group departs. wikipedia.org This reaction is efficient because the primary carbon is sterically accessible. A wide variety of nucleophiles, such as amines, thiols, and cyanides, can be used to displace the chloride, providing a versatile method for introducing different functional groups onto the silane scaffold.
Cross-Coupling Reactions for Carbon-Silicon Bond Formation
The C-Cl bond in the chloromethyl group serves as an electrophilic site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-silicon bonds.
One of the most relevant examples is the Kumada coupling, which utilizes a Grignard reagent (R-MgX) and a palladium or nickel catalyst. organic-chemistry.orgwikipedia.orgnrochemistry.com In this context, the chloromethyl group can react with a Grignard reagent to form a new C-C bond, effectively elongating the carbon chain attached to the silicon atom. The reaction of bis(chloromethyl)dimethylsilane, a related compound, with magnesium to form a Grignard reagent intermediate and subsequent coupling has been demonstrated. researchgate.net
Other powerful cross-coupling reactions like the Suzuki (using organoboron reagents) and Negishi (using organozinc reagents) couplings are also applicable. libretexts.orgnih.govharvard.edu These methods are renowned for their functional group tolerance and are cornerstones of modern organic synthesis. By employing an appropriate palladium catalyst, the chloromethyl group can be coupled with various organometallic partners, making this compound a valuable building block for constructing more complex organosilicon structures. nih.govnih.gov
Detailed Mechanistic Studies of Key Reactions
The reactivity of this compound is understood through well-established reaction mechanisms.
Nucleophilic Substitution (Sₙ2) at the Chloromethyl Group : The reaction of the chloromethyl group with nucleophiles proceeds via a classic Sₙ2 mechanism. This is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the chlorine atom (a "backside attack"). wikipedia.org As the new bond with the nucleophile forms, the carbon-chlorine bond simultaneously breaks. This process occurs through a trigonal bipyramidal transition state and results in the inversion of stereochemical configuration at the carbon center.
Hydrolysis/Alcoholysis at Silicon : The substitution of methoxy groups at the silicon center is initiated by the protonation of the methoxy oxygen (in acidic conditions) or direct attack by a nucleophile (like OH⁻ or RO⁻ in basic conditions). This is followed by the nucleophilic attack of water or an alcohol on the electrophilic silicon atom. A transition state is formed, leading to the departure of the leaving group (methanol in the case of hydrolysis). The process can repeat to replace both methoxy groups, and the resulting silanols can then undergo condensation, which is also mechanistically a form of nucleophilic substitution, to form siloxane bridges.
Palladium-Catalyzed Cross-Coupling : The mechanism for cross-coupling reactions like the Kumada, Suzuki, or Negishi couplings generally follows a catalytic cycle involving a palladium catalyst. The cycle consists of three main steps:
Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of the chloromethyl group, forming an organopalladium(II) intermediate. wikipedia.orglibretexts.org
Transmetalation : The organic group from the organometallic reagent (e.g., Grignard, organoboron) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. wikipedia.orglibretexts.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org
Investigation of Catalytic Cycles (e.g., Iridium-catalyzed silylation, Iron-catalyzed chlorination)
The reactivity of this compound can be significantly enhanced and controlled through the use of transition metal catalysts. Mechanistic studies of these catalytic cycles provide valuable insights into the reaction pathways and the roles of the catalyst and reactants.
Iridium-Catalyzed Silylation:
While specific studies on iridium-catalyzed silylation using this compound are not extensively documented, the general mechanism for iridium-catalyzed C-H bond silylation of arenes with related alkoxysilanes has been investigated. escholarship.orgacs.orgnih.gov These reactions are of significant interest for the formation of carbon-silicon bonds, which are valuable in materials science and organic synthesis.
A proposed catalytic cycle for the iridium-catalyzed silylation of aromatic C-H bonds typically involves the following key steps: escholarship.orgacs.org
Catalyst Activation: The iridium precursor, often complexed with ligands like phenanthroline, reacts with the silane to form an active iridium-silyl intermediate. escholarship.orgacs.org
C-H Activation: The activated iridium-silyl complex then interacts with the aromatic substrate, leading to the cleavage of a C-H bond and the formation of an iridium-aryl-silyl complex. escholarship.orgacs.org The nature of the arene's electronic properties can influence the rate-determining step of the reaction. escholarship.orgacs.org
Reductive Elimination: The final step involves the reductive elimination of the arylsilane product, regenerating the active iridium catalyst, which can then enter another catalytic cycle. nih.gov
Computational studies have suggested that the high activity of certain iridium catalysts is linked to the number of silyl (B83357) groups bound to the iridium center in the catalyst's resting state. acs.org
Iron-Catalyzed Chlorination:
Iron-catalyzed chlorination provides an efficient method for the conversion of hydrosilanes and alkoxysilanes to chlorosilanes. researchgate.netabo.fi This process is particularly relevant as it offers a more economical and environmentally benign alternative to methods that use stoichiometric amounts of metal salts or hazardous reagents. researchgate.netabo.fi A general and efficient method utilizes catalytic amounts of iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃) with acetyl chloride as the chlorine source. researchgate.netabo.firesearchgate.netscite.ai
A tentatively proposed mechanism for the iron-catalyzed chlorination of silanes suggests that the chloride atom is transferred from an activated acyl chloride or an acetaldehyde-FeCl₃ adduct. researchgate.net More detailed kinetic and theoretical investigations have led to a revised reaction mechanism that shows good correlation between experimental data and calculations. researchgate.netscite.ai This highlights the complexity of the catalytic cycle and the importance of understanding the roles of all components in the reaction mixture.
Studies of Reaction Intermediates (e.g., Methylchlorosilylenes)
Methylchlorosilylene:
While direct evidence for the generation of methylchlorosilylene specifically from this compound is scarce in the provided search results, silylenes, the silicon analogues of carbenes, are known to be key intermediates in various silicon-based chemical processes. For instance, in the direct synthesis of dimethyldichlorosilane, methylchlorosilylene (CH₃SiCl) has been identified as a key intermediate.
The trapping of silylene intermediates is a common strategy to confirm their existence in a reaction. Although attempts to trap methylchlorosilylene as a disilane (B73854) were not successful in one study, the increased formation of methylchlorohydrosilanes suggested the involvement of silylene-like species.
Thermodynamics and Kinetics of Bond Activation Processes
The thermodynamics and kinetics of bond activation are fundamental to understanding the feasibility and rate of chemical reactions involving this compound. These studies often focus on the cleavage of the Si-C and Si-Cl bonds.
Thermodynamics of Si-C Bond Cleavage:
The stability of the Si-C bond is a critical factor in the reactions of organosilanes. Theoretical studies using density functional theory (DFT) have been employed to predict the stability of Si-C bonds in various organosilane precursors under both acidic and basic conditions. researchgate.net For aromatic organosilanes, the proton affinity of the ipso-carbon atom and the stability of the carbanion formed upon cleavage are key indicators of Si-C bond stability under acidic and basic conditions, respectively. researchgate.net While specific thermodynamic data for the Si-C bond in this compound was not found, these theoretical approaches provide a framework for estimating its relative stability.
Kinetics of Reactions:
Kinetic studies provide quantitative information about reaction rates and the factors that influence them. The kinetics of the hydrolysis of alkoxysilanes, a reaction relevant to this compound, have been reviewed. mdpi.com The rate of hydrolysis is influenced by factors such as the solvent, pH, and the concentration of the silane. mdpi.com For example, the hydrolysis rate of methyl trimethoxy silane (MTMS) was found to be significantly affected by the choice of solvent, with faster rates observed in protic solvents like methanol and ethanol (B145695) compared to aprotic solvents like dioxane and DMF. mdpi.com
In the context of chlorination reactions, kinetic studies of the gas-phase reaction of chlorine atoms with chloromethane (B1201357) have been performed. researchgate.net Such studies, while not directly on this compound, provide valuable data on the reactivity of the chloromethyl group.
The table below summarizes some kinetic parameters for related reactions.
| Reaction | Reactant(s) | Rate Constant (k) or Activation Energy (Ea) | Conditions |
| Hydrolysis of Methyl Trimethoxy Silane (MTMS) | MTMS, Water | Varies with solvent | Alkaline medium |
| Gas-phase reaction with Chlorine atoms | Chloromethane, Chlorine atoms | kH = (1.7±0.1)×10⁻¹¹ × exp(−1040±10/T) cm³molecule⁻¹s⁻¹ | Temperature range of 298–527K, 100 Torr pressure |
| Gas-phase reaction with Chlorine atoms | D-chloromethane (CD₃Cl), Chlorine atoms | kD = (1.3±0.2)×10⁻¹¹ × exp(−1470±10/T) cm³molecule⁻¹s⁻¹ | Temperature range of 298–527K, 100 Torr pressure |
Table 1: Kinetic Data for Reactions Related to this compound. mdpi.comresearchgate.net
Elucidation of Regioselectivity and Stereoselectivity in Reactions
Regioselectivity and stereoselectivity are critical aspects of chemical synthesis, dictating the spatial arrangement of atoms in the product molecules.
Regioselectivity:
In reactions involving this compound, regioselectivity often pertains to which part of the molecule reacts preferentially. For instance, in C-H silylation reactions of substituted arenes catalyzed by rhodium complexes, the regioselectivity is primarily influenced by the steric bulk of the substituents on the aromatic ring, with electronic effects playing a secondary role. nih.gov While specific studies on the regioselectivity of reactions with this compound are not detailed in the provided results, these general principles would likely apply.
Stereoselectivity:
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of iridium-catalyzed silylation, the development of chiral ligands has enabled enantioselective reactions. For example, chiral pyridinyloxazoline ligands have been used for the enantioselective, intramolecular silylation of symmetrical diarylmethoxydiethylsilanes. nih.gov These studies demonstrate that by carefully designing the catalyst, it is possible to control the three-dimensional structure of the product.
Advanced Characterization Techniques for Chloromethyl Methyl Dimethoxysilane and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the structure of chloromethyl(methyl)dimethoxysilane. These methods rely on the interaction of electromagnetic radiation with the molecule to probe its atomic and molecular energy levels.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, the silicon environment, and, in the case of derivatives, the fluorine atoms within a molecule. researchgate.net
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, chloro(chloromethyl)dimethylsilane (B161097), specific chemical shifts have been reported. In a CDCl₃ solvent, the methyl protons (Si-CH₃) appear around 0.55 ppm, while the chloromethyl protons (Cl-CH₂) are found further downfield at approximately 2.95 ppm. chemicalbook.com The downfield shift of the CH₂ group is due to the deshielding effect of the adjacent chlorine atom.
¹³C NMR: Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., methyl, methylene). For chloro(chloromethyl)dimethylsilane, the Si-CH₃ carbon resonates at approximately 4.5 ppm, and the Cl-CH₂ carbon appears at about 31.1 ppm.
Interactive Data Table: Illustrative NMR Data for Chloro(chloromethyl)dimethylsilane
| Nucleus | Functional Group | Chemical Shift (ppm) | Solvent |
| ¹H | Si-CH₃ | ~0.55 | CDCl₃ |
| ¹H | Cl-CH₂ | ~2.95 | CDCl₃ |
| ¹³C | Si-CH₃ | ~4.5 | - |
| ¹³C | Cl-CH₂ | ~31.1 | - |
²⁹Si NMR: Silicon-29 NMR is particularly valuable for organosilicon compounds as it directly probes the silicon nucleus. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to the silicon atom. For this compound, the silicon atom is bonded to a methyl group, a chloromethyl group, and two methoxy (B1213986) groups. The chemical shift would reflect this specific coordination environment. Studies on various organosilane oligomers have utilized ²⁹Si NMR in conjunction with other techniques to elucidate their speciation and oligomerization mechanisms. researchgate.net
¹⁹F NMR: Fluorine-19 NMR is not applicable to this compound itself but is a critical tool for characterizing its fluorinated derivatives. nih.gov ¹⁹F NMR is highly sensitive and covers a wide range of chemical shifts, making it excellent for detecting even subtle structural changes in fluorinated molecules. The presence of a stereogenic center in a molecule can lead to diastereotopic fluorine atoms, which will appear as distinct signals in the ¹⁹F NMR spectrum. nih.gov
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. gelest.comresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for identifying characteristic functional groups. gelest.com In this compound, key vibrational bands would include:
Si-O-C stretching: This typically appears as a strong, broad band in the 1000-1100 cm⁻¹ region. researchgate.net
Si-CH₃ deformation: A strong, symmetrical deformation band is expected around 1260 cm⁻¹. researchgate.net
Si-C stretching and CH₃ rocking: These vibrations give rise to strong bands in the 750-865 cm⁻¹ range. researchgate.net
C-H stretching: Vibrations from the methyl and methoxy groups are expected in the 2800-3000 cm⁻¹ region.
C-Cl stretching: This vibration typically occurs in the 600-800 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Si-O-C | Asymmetric Stretch | 1000 - 1100 |
| Si-CH₃ | Symmetrical Deformation | ~1260 |
| Si-C / CH₃ | Stretch / Rock | 750 - 865 |
| C-H | Stretch | 2800 - 3000 |
| C-Cl | Stretch | 600 - 800 |
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. For the closely related compound chloromethyl dimethyl chlorosilane, both infrared and Raman spectra have been used to study its conformational equilibrium between anti and gauche forms. researchgate.net These studies revealed that the anti conformer is the more stable form in both the liquid and crystalline states. researchgate.netresearchgate.net Similar conformational analysis would be applicable to this compound.
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. researchgate.net
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds. uvic.ca It has been effectively used to study the mechanisms of silane (B1218182) reactions, such as dehydrocoupling and oligomerization, by identifying reactive intermediates in solution. researchgate.netuvic.casemanticscholar.org Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, inducing fragmentation, and then analyzing the resulting product ions. This process allows for the detailed characterization of molecular structures and the proposal of fragmentation pathways for organosilicon compounds. nih.gov
FT-ICR-MS is renowned for its ultra-high resolution and exceptional mass accuracy, making it an invaluable tool for the unambiguous determination of elemental formulas for unknown compounds. pnnl.govyoutube.com This technique is particularly advantageous when analyzing complex mixtures containing organosilicon species or for confirming the composition of newly synthesized derivatives. nih.gov The high resolving power of FT-ICR-MS can distinguish between ions with very similar nominal masses, which is essential for accurate compound identification. researchgate.net The combination of ESI with FT-ICR-MS facilitates the analysis of organosilicon compounds by providing precise mass measurements that lead to confident molecular formula assignments. nih.govresearchgate.net
NALDI-MS is a matrix-free laser desorption/ionization technique that has proven effective for the analysis of organometallic and organosilicon compounds. nih.govacs.org In some cases, traditional Matrix-Assisted Laser Desorption/Ionization (MALDI) is ineffective for silyl (B83357) organic compounds. nih.gov NALDI, often using silver nanoparticles, has been successfully employed to identify and characterize such compounds. nih.gov This method allows for analysis without the use of an organic matrix, which can sometimes interfere with the spectra of small molecules. The high sensitivity of NALDI makes it suitable for the characterization of a wide range of organic and organometallic compounds. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. fu-berlin.desemanticscholar.org In the context of surfaces modified with this compound or its derivatives, XPS provides critical information about the success of the silanization process and the nature of the resulting layer.
By irradiating the sample with a beam of X-rays, photoelectrons are emitted from the surface. The kinetic energy of these electrons is measured, which allows for the calculation of their binding energy. fu-berlin.de This binding energy is unique to each element and its specific chemical environment, enabling detailed chemical state analysis.
Detailed Research Findings: When analyzing a surface treated with this compound, XPS can confirm the presence of silicon, oxygen, carbon, and chlorine. High-resolution scans of the Si 2p, O 1s, C 1s, and Cl 2p regions yield valuable data:
Si 2p Spectrum: The binding energy of the Si 2p peak can distinguish between the silicon in a substrate (e.g., SiO2) and the silicon in the silane layer (Si-O-C and Si-C bonds). For instance, the Si 2p signal corresponding to the silane is typically found at a different binding energy than that of a silicon wafer's native oxide. wiley.com
C 1s Spectrum: The C 1s peak can be deconvoluted to identify carbon atoms in different chemical states, such as C-Si, C-H, and C-Cl bonds, confirming the integrity of the chloromethyl group after deposition.
O 1s Spectrum: This spectrum helps to understand the condensation of the methoxy groups. It can differentiate between oxygen in the substrate (e.g., Si-O-Si in glass), oxygen in the siloxane network (Si-O-Si) formed by the silane, and potentially unreacted methoxy groups (Si-O-C). mdpi.com
Cl 2p Spectrum: The presence of the Cl 2p peak directly confirms the incorporation of the chloromethyl group onto the surface, which is essential for subsequent functionalization steps.
Quantitative analysis of the peak areas, adjusted by relative sensitivity factors, allows for the determination of the atomic concentrations of the elements on the surface. This data can be used to estimate the stoichiometry and thickness of the deposited silane layer. mdpi.com Angle-resolved XPS (ARXPS), where the angle of electron emission is varied, can further provide non-destructive depth profiling information about the thickness and uniformity of the silane film. mdpi.com
Table 1: Typical XPS Binding Energies for Elements in Silane Layers
| Element & Orbital | Chemical State | Typical Binding Energy (eV) |
|---|---|---|
| Si 2p | Si-O (Siloxane) | ~102-103 eV |
| Si 2p | Si-C | ~101-102 eV |
| C 1s | C-Si | ~284.5 eV |
| C 1s | C-H / C-C | ~285.0 eV |
| C 1s | C-Cl | ~286-287 eV |
| O 1s | Si-O-Si (Siloxane) | ~532.5 eV |
| Cl 2p3/2 | C-Cl | ~200-201 eV |
Note: Binding energies can vary slightly based on the specific substrate, film thickness, and instrument calibration.
Microscopic and Morphological Characterization
Microscopy techniques are essential for visualizing the physical structure and topography of surfaces modified with this compound. These methods provide direct visual evidence of how the silane coating alters the surface at micro and nano scales.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface topography. nih.gov A focused beam of electrons scans the surface, and the resulting interactions—primarily the emission of secondary electrons—are detected to form an image. For surfaces coated with derivatives of this compound, SEM is invaluable for assessing the uniformity and quality of the coating.
Researchers use SEM to inspect for the presence of aggregates, cracks, or uncoated regions. mdpi.com For example, improper silanization conditions can lead to the formation of undesirable polymer islands or inhomogeneous layers, which are readily visible in SEM micrographs. researchgate.net Furthermore, SEM is a powerful tool for observing morphological changes after the coated surface has been subjected to environmental stressors, such as chemical exposure or mechanical wear, providing insights into the coating's durability. mdpi.comresearchgate.net Advanced environmental SEM (ESEM) techniques can even be used to image samples in a hydrated state, which is useful for studying the coating's behavior in realistic conditions. nih.gov
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, allowing for the characterization of nanoscale features. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through. researchgate.net
While SEM visualizes the surface, TEM provides detailed information about the internal structure. nih.gov A key application relevant to this compound is in the characterization of functionalized nanoparticles. researchgate.netacs.org For instance, if nanoparticles (e.g., silica (B1680970), gold, or metal oxides) are coated with a shell derived from this silane, TEM can be used to:
Measure the precise thickness of the silane shell around the nanoparticle core.
Visualize the core-shell structure directly.
Assess the uniformity of the coating on individual particles and across a population of particles.
This level of detail is critical for applications in nanocomposites, catalysis, and biomedical imaging, where the thickness and integrity of the surface layer dictate the material's properties.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful technique for generating three-dimensional topographical maps of surfaces with nanoscale resolution. oxinst.comresearchgate.net An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are measured and used to create the topographic image. mdpi.com
For thin films and coatings derived from this compound, AFM is an indispensable tool for quantitative surface analysis. spectraresearch.com Unlike electron microscopy, AFM provides direct height measurements, allowing for the precise determination of key surface parameters. researchgate.net
Detailed Research Findings: AFM analysis of silane-coated surfaces can reveal:
Surface Roughness: Key statistical parameters like the root-mean-square (RMS) roughness can be calculated. A smooth, uniform silane layer will typically result in a low RMS value. strath.ac.uk
Coating Uniformity: AFM can detect the presence of pinholes, aggregates, or other defects that are not visible with lower-resolution techniques. strath.ac.uk The topography can show whether the silane has formed a monolayer or thicker, polymerized layers. wiley.com
Feature Dimensions: The height, width, and volume of any islands or aggregates of silane can be precisely measured.
Phase Imaging: In addition to topography, AFM phase imaging can map variations in surface properties like adhesion and viscoelasticity, which can help differentiate the silane layer from the underlying substrate. researchgate.net
Table 2: Example AFM Data for a Silane-Modified Silicon Wafer
| Parameter | Uncoated Si Wafer | Silane-Coated Si Wafer |
|---|---|---|
| Scan Area | 1 µm x 1 µm | 1 µm x 1 µm |
| RMS Roughness (Rq) | ~0.2 nm | ~0.5 nm |
| Mean Roughness (Ra) | ~0.15 nm | ~0.4 nm |
| Peak-to-Valley Height | ~1.5 nm | ~3.0 nm |
Note: Values are illustrative and depend on the specific silane and deposition conditions.
Confocal Laser Scanning Microscopy (CLSM)
Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique used to increase micrograph contrast and to reconstruct three-dimensional images from "optical sections" of a sample. surfacesciencewestern.comnih.gov A key feature of CLSM is its ability to reject out-of-focus light, enabling the visualization of specific focal planes within a thicker sample. surfacesciencewestern.com
While this compound itself is not fluorescent, CLSM becomes a powerful characterization tool when the silane layer is used to immobilize fluorescent molecules or when it is co-deposited with a fluorescently-labeled silane analogue. surflay.com For example, the chloromethyl group can be used as a reactive site to attach a fluorescent dye. CLSM can then be used to:
Visualize the spatial distribution of the functionalized silane across a surface, confirming whether the coating is uniform or patterned. researchgate.net
Generate a 3D reconstruction of the fluorescent layer, providing information on its thickness and conformation. surflay.com
Study the accessibility of the reactive sites by observing the intensity of fluorescence after a labeling reaction.
This approach is particularly useful in biological applications, such as on microarrays or biosensors, where the precise location and density of immobilized probes are critical. nih.gov
Surface and Material Property Analysis
The ultimate goal of characterizing surfaces modified with this compound is to correlate the surface chemistry and morphology with functional material properties. The techniques described above provide the foundational data needed to understand and predict how the silane layer will perform.
Analysis of surfaces treated with organosilanes often reveals significant changes in material properties:
Wettability: The formation of a silane layer can alter the surface energy, which is commonly measured by water contact angle. A uniform coating of a methyl-terminated silane typically increases the hydrophobicity of a hydrophilic substrate like glass or silica.
Adhesion: The silane layer can act as an adhesion promoter between an inorganic substrate and an organic overcoat (e.g., a polymer or paint). The microscopic techniques help verify the continuous coverage necessary for good adhesion.
Corrosion Resistance: On metal surfaces, a dense and uniform silane film can act as a barrier to corrosive agents. researchgate.net SEM can be used to inspect the surface for signs of corrosion after exposure to harsh environments, thereby assessing the protective quality of the coating. mdpi.com
Chemical Reactivity: XPS is crucial for confirming the presence and integrity of the chloromethyl group, which is the intended reactive site for further chemical modifications. The surface density of these groups, estimated from XPS data, directly relates to the material's capacity for subsequent coupling reactions.
Brunauer–Emmett–Teller (BET) Surface Area and Porosity Measurements
The Brunauer–Emmett–Teller (BET) method is a critical analytical technique for measuring the specific surface area of materials. While this compound itself is a liquid, this technique is indispensable for characterizing the porous solid materials that are surface-modified with its derivatives. The technique involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By analyzing the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the specific surface area is calculated.
This analysis is particularly relevant when this compound is used to functionalize mesoporous materials like silica or alumina. researchgate.net The modification process can alter the surface area and pore structure (pore size and volume) of the substrate. A decrease in surface area and pore volume after modification can indicate successful grafting of the silane within the pores and on the surface of the material. researchgate.net
Table 1: Representative BET Analysis Data for a Mesoporous Silica Before and After Silane Functionalization
| Parameter | Unmodified Silica | Silane-Modified Silica |
|---|---|---|
| BET Surface Area (m²/g) | 350 | 280 |
| Total Pore Volume (cm³/g) | 0.95 | 0.78 |
| Average Pore Diameter (nm) | 10.8 | 10.2 |
Note: Data are illustrative, based on typical changes observed upon silanization of porous materials.
Dynamic Light Scattering (DLS) for Particle Size and Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. mdpi.com The technique is based on the principle of Brownian motion; smaller particles move more rapidly in a fluid than larger particles. nih.gov When a laser illuminates the particles, the scattered light intensity fluctuates over time. Analysis of these fluctuations provides information about the hydrodynamic radius of the particles. mdpi.comnih.gov
In the context of this compound, DLS is essential for characterizing nanoparticles (e.g., silica, titania) that have been surface-functionalized with this silane. acs.org The analysis can confirm whether the functionalization process leads to particle aggregation or agglomeration and provides the size distribution of the resulting colloidal system. acs.orgresearchgate.net This is critical for applications where particle dispersion and stability are key performance indicators.
Table 2: DLS Results for TiO₂ Nanoparticles Before and After Surface Modification with an Organosilane
| Sample | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| Unmodified TiO₂ Nanoparticles | 125 | 0.21 |
| Silane-Functionalized TiO₂ Nanoparticles | 132 | 0.18 |
Note: Data are representative. A slight increase in diameter upon functionalization is expected. A lower PDI suggests a more monodisperse or stable system.
Inverse Gas Chromatography (iGC) for Surface Energy and Area
Inverse Gas Chromatography (iGC) is a powerful gas-phase technique used to characterize the surface properties of solid materials, including powders, films, and fibers. surfacemeasurementsystems.com Unlike conventional GC, where the column is known and the analyte is unknown, in iGC, the solid material of interest is packed into the column, and well-characterized probe molecules are injected. surfacemeasurementsystems.com By measuring the retention time of these probe molecules, one can determine key surface properties, most notably the surface energy.
When materials like silica are treated with derivatives of this compound, their surface chemistry is altered. iGC is highly sensitive to these changes. The technique can quantify the dispersive component of the surface energy by using a series of n-alkane probes. frontiersin.org Polar probes can be used to assess specific interactions, such as acid-base properties. researchgate.net Studies have consistently shown that silanization reduces the total surface energy of silica, indicating a more hydrophobic and less reactive surface. nih.govacs.org This reduction in surface energy is a key factor in improving the dispersion of fillers in polymer matrices. nih.gov
Table 3: Surface Energy Data of Silica Determined by iGC Before and After Silanization
| Sample | Dispersive Surface Energy (γSd) (mJ/m²) | Total Surface Energy (γS) (mJ/m²) |
|---|---|---|
| Untreated Silica | 110 | 225 |
| Silanized Silica | 75 | 149 |
Note: Data adapted from findings on MPTMS-modified silica, demonstrating the typical effect of silanization. researchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com It is widely used to determine the thermal stability and decomposition profile of materials, including polymers derived from organosilanes.
For polymers synthesized using this compound or its derivatives, TGA provides critical information about their operational temperature limits. The analysis yields a thermogram, which plots mass loss versus temperature. From this curve, the onset temperature of decomposition and the temperature of maximum decomposition rate can be determined. Polysiloxanes, in general, exhibit high thermal stability, with degradation often beginning at temperatures between 300-400°C. gelest.com The introduction of specific functional groups, such as the chloromethyl group, or the creation of copolymers can influence this stability. dntb.gov.uanih.gov TGA can be performed under an inert atmosphere (e.g., nitrogen) to study thermal degradation or under an oxidative atmosphere (e.g., air) to study thermo-oxidative stability.
Table 4: TGA Data for Different Polysiloxanes under Nitrogen Atmosphere
| Polymer | Onset Decomposition Temp. (°C) | Temperature at 5% Mass Loss (T₅) (°C) | Char Yield at 600°C (%) |
|---|---|---|---|
| Polydimethylsiloxane (B3030410) (PDMS) | ~350 | 385 | <5 |
| Poly[methyl(trifluoropropyl)siloxane] (PMTFPS) | ~340 | 368 | ~20 |
| PMTFPS-co-diphenylsiloxane | ~390 | 440 | ~35 |
Note: Data are representative and based on general findings for polysiloxanes, illustrating how polymer structure affects thermal stability. gelest.comnih.gov
Chromatographic and Elemental Analysis
Gas Chromatography (GC) for Purity and Mixture Composition
Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds without decomposition. It is the standard method for assessing the purity of this compound and for analyzing the composition of reaction mixtures containing this compound and its derivatives. dss.go.th
In a typical GC analysis, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a liquid or polymer on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). mdpi.com The time it takes for a compound to pass through the column to the detector is known as its retention time, which is a characteristic of the compound under a given set of conditions.
When coupled with a Mass Spectrometer (GC-MS), the technique not only separates the components but also provides structural information for their identification based on their mass spectra. iastate.eduscience.gov This is invaluable for identifying by-products, impurities, or the products of derivatization reactions. google.com
Table 5: Typical GC-MS Parameters for Organosilane Analysis
| Parameter | Value/Description |
|---|---|
| Column | DB-624 or similar, 30 m x 0.32 mm ID, 1.8 µm film |
| Carrier Gas | Helium at 1.5 mL/min |
| Injection Port Temp. | 200 °C |
| Oven Program | Initial 50°C, ramp at 10°C/min to 250°C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 29-300 m/z |
Note: Parameters are illustrative and may be optimized for specific applications. google.com
Energy Dispersive X-ray Spectroscopy (EDX) and Wavelength Dispersive Spectroscopy (WDS)
Energy Dispersive X-ray Spectroscopy (EDX or EDS) and Wavelength Dispersive Spectroscopy (WDS) are non-destructive techniques used for elemental analysis or chemical characterization of a sample. wikipedia.orgwikipedia.org Both rely on the interaction of a high-energy electron beam (typically in a Scanning Electron Microscope, SEM) with the sample, which causes the emission of characteristic X-rays. oxinst.com The energy of these X-rays is unique to each element, allowing for elemental identification. wikipedia.org
EDX analysis is rapid and provides a full elemental spectrum simultaneously, making it ideal for qualitative and semi-quantitative analysis of the elements present in a material modified with this compound derivatives. muanalysis.com It can confirm the presence of silicon, oxygen, carbon, and chlorine on a surface.
WDS offers significantly higher spectral resolution (~10x better than EDX) and lower detection limits. oxinst.comanalyticalanswersinc.com This technique analyzes X-rays by diffracting them with a crystal, measuring specific wavelengths one at a time. bruker.com Its superior resolution allows it to separate overlapping peaks (e.g., between different elements) and accurately quantify minor and trace elements, which might be difficult with EDX. oxinst.commat-cs.com WDS is therefore preferred for precise quantitative analysis and for resolving complex elemental compositions.
Table 6: Comparison of EDX and WDS Techniques
| Feature | Energy Dispersive X-ray Spectroscopy (EDX) | Wavelength Dispersive Spectroscopy (WDS) |
|---|---|---|
| Principle | Measures the energy of emitted X-rays | Measures the wavelength of emitted X-rays via diffraction |
| Spectral Resolution | Lower (~130 eV) | Higher (~10 eV) |
| Analysis Speed | Fast (collects all energies simultaneously) | Slower (scans wavelengths sequentially) |
| Detection Limits | ~0.1 wt% | ~0.01 wt% |
| Primary Use | Rapid elemental identification, mapping | Accurate quantitative analysis, trace element detection, resolving peak overlaps |
Computational and Theoretical Studies of Chloromethyl Methyl Dimethoxysilane
Quantum Chemical Investigations
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. scienceopen.com These first-principles approaches are crucial for predicting the fundamental behavior of CMDMS.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules like Chloromethyl(methyl)dimethoxysilane. scienceopen.commdpi.com DFT is based on the principle that the ground-state energy of a molecule is a functional of its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than solving for the many-electron wavefunction directly. mdpi.comaps.org
DFT calculations can elucidate several key aspects of CMDMS:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For CMDMS, the electron-withdrawing nature of the chlorine atom and the methoxy (B1213986) groups influences the energy of these frontier orbitals.
Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through descriptors derived from the electron density. mdpi.com Quantities such as electronegativity, chemical hardness, and softness can be calculated to predict how CMDMS will interact with other chemical species. For instance, the presence of the electrophilic chloromethyl group and the nucleophilic oxygen atoms of the methoxy groups creates distinct reactive sites.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For CMDMS, the MEP would show negative potential (red/yellow) around the oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms and the chloromethyl group, indicating sites for nucleophilic attack.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -9.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -0.8 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity researchgate.net |
| Dipole Moment | 2.1 D | Measure of molecular polarity |
Calculated values are representative and depend on the specific functional and basis set used. For an accurate study of CMDMS, functionals like B3LYP or PBE would be suitable choices. researchgate.netcapes.gov.br
Ab initio molecular orbital theories are methods based on first principles without the use of empirical parameters. uomustansiriyah.edu.iq These methods solve the Hartree-Fock (HF) equations and can be systematically improved by including electron correlation effects, which are neglected in the HF approximation.
One of the most common post-Hartree-Fock methods is Møller–Plesset (MP) perturbation theory, particularly at the second order (MP2). acs.org For a molecule like CMDMS, MP2 calculations provide a more accurate description of intermolecular forces and electron correlation than standard DFT or HF methods, albeit at a higher computational cost. acs.org
An MP2 study of CMDMS would be valuable for:
Accurate Geometries: Precisely calculating bond lengths, bond angles, and dihedral angles.
Interaction Energies: Studying the formation of dimers or complexes, where dispersion forces, well-described by MP2, are important.
Proton Affinities: Determining the proton affinity of the oxygen atoms, which provides insight into the molecule's basicity. acs.org
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. uomustansiriyah.edu.iqcomputationalscience.org For silicon-containing compounds like CMDMS, the selection requires special consideration.
Basis Set Types:
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and offer a good balance of accuracy and computational cost. The inclusion of polarization functions (e.g., (d)) is essential for describing the geometry of silicon compounds correctly, and diffuse functions (e.g., +) are needed for systems with lone pairs, like the oxygen and chlorine atoms in CMDMS. researchgate.netaip.org
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed for systematically converging towards the complete basis set limit and are ideal for high-accuracy calculations of electron correlation energy. umich.edu
Specialized Basis Sets: For heavy elements like silicon, basis sets like DGDZVP have been shown to provide good results, sometimes comparable to larger triple-zeta basis sets. researchgate.net
Optimization Strategies:
Geometry optimization is the process of finding the minimum energy structure of the molecule. Algorithms start with an initial guess of the geometry and iteratively adjust atomic positions to minimize the forces on the atoms.
For flexible molecules like CMDMS, a stepwise optimization strategy can be effective. This might involve first optimizing with a smaller, less computationally expensive basis set (e.g., STO-3G or 3-21G) before refining the structure with a larger, more accurate basis set (e.g., 6-311+G(d,p) or cc-pVTZ). umich.eduelectronicsandbooks.com
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations are used to explore the conformational space and vibrational motions of molecules over time.
Molecular mechanics (MM) treats molecules as a collection of atoms held together by springs, using a simplified classical mechanics model known as a force field. youtube.com This approach is computationally much faster than quantum methods, making it suitable for large systems and for exploring the potential energy surface.
Force Fields: A force field (e.g., MMFF, UFF, AMBER) is a set of parameters and potential energy functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). aip.orgyoutube.com For organosilanes, force field parameters must be carefully validated to accurately represent the unique bonding around the silicon atom. aip.org
Conformational Analysis: CMDMS has several rotatable bonds (Si-O, O-C, C-Si). Conformational analysis involves systematically rotating these bonds to find all stable conformers (local energy minima) and the transition states that connect them. This analysis can reveal the most likely shapes the molecule will adopt and the energy barriers between them.
| Conformer | Key Dihedral Angle (Cl-C-Si-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti | ~180° | 0.00 | ~75% |
| Gauche | ~60° | 0.85 | ~25% |
This table illustrates how conformational analysis can quantify the relative stability and population of different spatial arrangements of the molecule.
Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com This allows for the study of dynamic processes and the calculation of properties that depend on temperature and time.
Semi-Empirical Methods: For MD simulations, forces can be calculated using either classical force fields or quantum mechanical methods. Semi-empirical methods (like PM6 or AM1) or Density-Functional Tight-Binding (DFTB) offer a compromise, providing a quantum mechanical description that is fast enough for dynamics simulations of chemical reactions or significant structural transitions. computationalscience.orgresearchgate.net
Vibrational Analysis: The Fourier transform of the atomic velocity autocorrelation function from an MD trajectory can yield the vibrational density of states, which can be compared to experimental infrared (IR) or inelastic neutron scattering (INS) spectra. mdpi.comillinois.edu This approach is particularly useful for capturing anharmonic effects and the influence of the molecular environment on vibrational frequencies. mdpi.com
Structural Transitions: MD simulations can be used to observe conformational changes, such as the rotation of the methoxy or methyl groups in CMDMS, in real-time. By running simulations at different temperatures, one can study the dynamics of how the molecule transitions between different stable conformers, providing insight into its flexibility and the timescale of these internal motions. illinois.edu
Conformational Analysis and Rotational Isomerism
The three-dimensional structure and internal dynamics of this compound are critical to understanding its reactivity and interactions with other molecules. Computational chemistry provides powerful tools to explore these aspects through conformational analysis and the study of rotational isomerism.
Potential Energy Surface (PES) Scans for Conformational Landscapes
A Potential Energy Surface (PES) is a conceptual and mathematical framework that maps the potential energy of a molecule as a function of its geometric coordinates. For this compound, a detailed PES scan would involve systematically changing specific dihedral angles—such as those associated with the rotation around the Si-C and Si-O bonds—and calculating the corresponding energy at each step. This process generates a conformational landscape, revealing the molecule's low-energy conformations (isomers) and the transition states that connect them.
An illustrative PES scan for the rotation around the Si-C bond of the chloromethyl group would likely reveal staggered conformations as energy minima, where the chlorine atom and methyl group are positioned to minimize steric hindrance with the methoxy groups. Eclipsed conformations would represent energy maxima on this rotational path.
Illustrative Potential Energy Surface (PES) Data for Si-C Bond Rotation
| Dihedral Angle (Cl-C-Si-Cmethyl) | Relative Energy (kcal/mol) | Conformation |
| 0° | 3.5 | Eclipsed |
| 60° | 0.2 | Gauche |
| 120° | 3.2 | Eclipsed |
| 180° | 0.0 | Anti (Staggered) |
| 240° | 3.2 | Eclipsed |
| 300° | 0.2 | Gauche |
| 360° | 3.5 | Eclipsed |
Note: This table is illustrative and based on general principles of conformational analysis for substituted silanes. Actual values would require specific quantum chemical calculations.
Determination of Energy Barriers to Internal Rotation
From the PES, the energy barriers to internal rotation can be determined. These barriers are the energy differences between the stable conformers (minima) and the transition states (saddle points) that separate them. wayne.edu These values are crucial for understanding the molecule's flexibility and the rates of interconversion between different rotational isomers at various temperatures.
For this compound, key rotational barriers would include:
Rotation of the chloromethyl group: The barrier would quantify the energy required to move from a stable staggered conformation to an unstable eclipsed one.
Rotation of the methyl group: This barrier is typically lower than that of larger groups.
Rotation of the methoxy groups: The rotation around the Si-O bonds will also have specific energy barriers, influenced by interactions with the other substituents.
Computational studies on substituted silanes and related molecules have shown that the height of these barriers is influenced by factors such as steric repulsion and electronic effects like hyperconjugation. wayne.edu For instance, the presence of the electronegative chlorine atom and the lone pairs on the oxygen atoms in the methoxy groups would influence the electronic environment around the silicon center and affect these rotational barriers.
Illustrative Energy Barriers for Internal Rotation
| Rotational Bond | Transition State | Energy Barrier (kcal/mol) |
| Si-CH2Cl | Eclipsed | 3.5 |
| Si-CH3 | Eclipsed | 1.5 |
| Si-OCH3 | Eclipsed | 2.0 |
Note: This table presents hypothetical data to illustrate the concept. The actual energy barriers would need to be determined through specific computational modeling.
Structure-Property and Structure-Activity Relationship Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties or biological activities, respectively.
Quantitative Structure-Property Relationship (QSPR) Development
QSPR models aim to predict various physical and chemical properties of a compound based on calculated molecular descriptors. For this compound, a QSPR study would involve calculating a wide range of descriptors, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Quantum-chemical descriptors: Such as dipole moment, orbital energies (HOMO/LUMO), and partial atomic charges.
These descriptors would then be statistically correlated with experimentally determined properties like boiling point, density, refractive index, or viscosity. The goal is to develop a mathematical equation that can predict these properties for this compound and other related silanes without the need for experimental measurement. mdpi.com Such models are valuable for screening new compounds and for understanding which structural features influence specific properties. While specific QSPR models for this compound are not documented in the literature, general models for organic compounds and silanes exist. mdpi.com
Quantitative Activity Relationship (QSAR) Studies for Predicting Interactions
QSAR studies follow a similar principle to QSPR but focus on correlating molecular structure with biological or chemical reactivity. nih.govnih.gov For a compound like this compound, which is used as a coupling agent and intermediate, a QSAR model could be developed to predict its reactivity with different substrates or its performance in specific applications. researchgate.net
For example, a QSAR model could be built to predict the efficiency of silane (B1218182) coupling agents in modifying the surface of silica (B1680970). scilit.com The model would use calculated molecular descriptors for a series of silanes, including this compound, and correlate them with experimentally measured parameters like the degree of surface functionalization or the resulting hydrophobicity. nih.gov Descriptors related to the reactivity of the chloromethyl group and the hydrolysis rate of the methoxy groups would likely be significant predictors in such a model. These studies are essential for the rational design of new, more effective silane-based materials. hydrophobe.org
Environmental and Safety Research Perspectives on Organosilicon Compounds
Environmental Distribution and Transport Research
The environmental distribution of organosilicon compounds is largely governed by their physical and chemical properties, such as volatility, water solubility, and molecular weight. nih.gov For chloromethyl(methyl)dimethoxysilane, its classification as a liquid with a boiling point of 128.1 °C and its solubility in various organic solvents suggest how it might behave if released into the environment. jhsi.biz
Organosilicon compounds enter the environment through various pathways. For instance, those used in personal care products can be washed into sewage systems. researchgate.net While manufacturing operations and transport are not considered significant sources of environmental contamination, accidents can lead to localized releases. gesamp.org
Once in the environment, the transport of these compounds depends on the environmental compartment:
Air: Volatile methylsiloxanes (cVMS) readily partition to the air, which can be a major pathway for their distribution. researchgate.net Although specific data for this compound is limited, its moderate boiling point suggests a potential for volatilization. jhsi.biz
Water: While soluble in organic solvents, this compound is noted to hydrolyze in water. jhsi.biz This reaction is a key factor in its environmental persistence. The hydrolysis products are generally more water-soluble and less volatile.
Soil and Sediment: Organosilicon compounds with high octanol-water partition coefficients are expected to adsorb onto soil and sediment. service.gov.uk This can act as a sink, but also a long-term source if the compounds are persistent. Studies on polydimethylsiloxane (B3030410) (PDMS) have shown it degrades under field conditions in soil. researchgate.net
Research has detected various organosilicon compounds in environmental samples. For example, extractable organosilicon concentrations in fish from a highly contaminated river area were found to be below 1.0 ppm. gesamp.org
Degradation Pathways in Environmental Matrices (Hydrolysis, Photo-oxidation)
The primary degradation pathway for alkoxysilanes like this compound in the environment is hydrolysis.
Hydrolysis: This process involves the reaction of the alkoxysilane with water, leading to the cleavage of the silicon-oxygen bond of the methoxy (B1213986) group (-OCH3) and the formation of silanols (Si-OH) and methanol (B129727). nih.gov The general reaction is: ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH nih.gov
The rate of hydrolysis is influenced by several factors:
pH: Hydrolysis can be catalyzed by both acids and bases. gelest.com
Steric Effects: The rate of hydrolysis is generally related to the steric bulk of the alkoxy groups. Methoxysilanes hydrolyze significantly faster than ethoxysilanes. gelest.com
Organic Substitution: Increased organic substitution on the silicon atom can also enhance the hydrolysis rate. gelest.com
For this compound, the presence of two methoxy groups means it will undergo stepwise hydrolysis. gelest.com The resulting silanols are often unstable and tend to undergo condensation reactions with each other to form siloxane oligomers or polymers (Si-O-Si linkages). nih.govgelest.com While monomeric silanetriols are unlikely to persist in solutions for long, silanols can persist in mixtures containing condensed structures. gelest.com The hydrolysis of dimethyldimethoxysilane has been studied to produce stable crystalline diols under specific conditions. google.com
Photo-oxidation: While hydrolysis is the dominant degradation pathway in aquatic and soil environments, photo-oxidation can play a role in the atmospheric degradation of volatile organosilicon compounds. This process involves reaction with hydroxyl radicals (•OH) in the atmosphere. Specific photo-oxidation studies on this compound are not readily available in the reviewed literature, but this is a known degradation pathway for other volatile siloxanes.
Research into Sustainable Synthesis and Green Chemistry Principles for Organosilanes
The traditional synthesis of organosilanes, often based on the Müller-Rochow direct process, has been a cornerstone of the silicone industry but can involve hazardous reagents like methyl chloride and produce significant waste streams. mdpi.com Consequently, there is a growing focus on developing more sustainable and "green" synthetic routes.
Key areas of research in green chemistry for organosilanes include:
Chlorine-Free Synthesis: A major goal is to move away from chlorosilane-based chemistry. researchgate.net Research has explored the direct reaction of silicon with alcohols, such as methanol, to produce alkoxysilanes, which are valuable industrial products. mdpi.comresearchgate.net
Catalysis: The development of novel catalysts is crucial. Mechanochemical methods using copper catalysts have shown high selectivity and conversion rates in the direct synthesis of methylmethoxysilanes from silicon and dimethyl ether. rsc.org More recently, air- and water-stable cobalt-based catalysts have been developed for the synthesis of alkoxysilanes under mild conditions, coupling the reaction with the production of green hydrogen. nih.gov
Solvent-Free and Mild Conditions: New methodologies aim to reduce or eliminate the use of volatile organic solvents. An organocatalytic protocol for synthesizing silatranes has been developed that operates under solvent-free and mild conditions, fulfilling many green chemistry criteria. acs.org
Atom Economy and Circular Economy: Sustainable approaches focus on maximizing the incorporation of all starting materials into the final product (high atom economy). nih.gov Some new methods are designed within a circular economy framework, where byproducts have value. For example, coupling silane (B1218182) synthesis with hydrogen production creates a valuable energy carrier. nih.gov A method for preparing this compound has been developed that boasts mild reaction conditions, high yield, and a short process time, with the ability to collect gaseous byproducts. google.com
These research efforts aim to make the production of organosilanes, including functionalized intermediates like this compound, more efficient, less hazardous, and environmentally benign. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing Chloromethyl(methyl)dimethoxysilane?
- Methodology :
- Silane coupling reactions : Use a modified approach similar to bonding chloromethylated polystyrene to silica surfaces. React chloromethylated precursors with methoxysilane derivatives (e.g., methyl vinyl dimethoxysilane) under anhydrous conditions .
- Catalytic synthesis : Employ transition metal catalysts (e.g., palladium or nickel) to facilitate Si–C bond formation, ensuring inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) to isolate the product, followed by characterization via GC-MS or NMR .
Q. What safety protocols are critical when handling this compound?
- Key Precautions :
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Use fume hoods for all procedures .
- Storage : Store in airtight containers under refrigeration (2–8°C) away from moisture, peroxides, and ignition sources. Ground metal containers to prevent static discharge .
- Emergency measures : Install eyewash stations and emergency showers in the workspace. Decontaminate spills with dry absorbents (e.g., vermiculite) and neutralize residual acid (HCl) with sodium bicarbonate .
Q. Which analytical techniques are effective for characterizing this compound?
- Analytical Workflow :
- Purity assessment : Gas chromatography (GC) with flame ionization detection (FID), using non-polar columns (e.g., DB-5) and helium carrier gas .
- Structural confirmation : ¹H/¹³C NMR in CDCl₃ to identify methoxy (–OCH₃) and chloromethyl (–CH₂Cl) groups. FTIR for Si–O–C and Si–CH₂Cl bond verification (peaks at ~1080 cm⁻¹ and 680 cm⁻¹, respectively) .
- Elemental analysis : Quantify Si and Cl content via ICP-OES to validate stoichiometry .
Advanced Research Questions
Q. How does the reactivity of this compound with nucleophiles influence its applications in polymer chemistry?
- Mechanistic Insights :
- The chloromethyl group undergoes nucleophilic substitution (SN₂) with amines, alcohols, or thiols, enabling covalent bonding to polymers or surfaces. For example, reaction with 3-aminopropyltriethoxysilane forms crosslinked siloxane networks .
- Application example : Functionalize silica nanoparticles by grafting this compound, followed by quaternization with tertiary amines to create ion-exchange resins .
Q. What factors affect the hydrolytic stability of this compound, and how can decomposition be mitigated?
- Stability analysis :
- Hydrolysis in humid environments produces HCl and silanol intermediates, leading to polymerization or gelation. Monitor via pH-sensitive electrodes or FTIR tracking of Si–O–Si formation .
- Mitigation strategies :
- Use molecular sieves or desiccants during storage.
- Introduce steric hindrance by substituting methyl groups with bulkier alkyl chains (e.g., isopropyl) to slow hydrolysis .
- Experimental design : Accelerated aging tests (e.g., 40°C/75% RH) with periodic GC-MS analysis to quantify degradation products .
Q. How can researchers design experiments to study surface modification using this compound?
- Protocol :
- Substrate preparation : Clean silica or glass surfaces with piranha solution (H₂SO₄:H₂O₂ 3:1), rinse with deionized water, and dry under N₂ .
- Grafting : Immerse substrates in a 5% (v/v) silane solution in toluene at 80°C for 24 hours. Rinse with toluene and ethanol to remove physisorbed silane .
- Characterization :
- Contact angle measurements to assess hydrophobicity.
- XPS or ToF-SIMS to confirm surface Si–CH₂Cl functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
